molecular formula C16H14FN5O3 B2858715 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1903634-95-6

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2858715
CAS No.: 1903634-95-6
M. Wt: 343.318
InChI Key: YDPNBIBXWPVFSI-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound of significant interest in both academic research and industrial applications. Known for its intriguing structure, this compound contains multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves a multi-step synthetic route. Key steps often include:

  • Synthesis of 6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-amine: : Starting from an appropriate fluorinated aromatic precursor, nitration, reduction, and cyclization reactions yield the triazine core.

  • Formation of the pyridine ring: : Using suitable reagents like 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and coupling agents, the pyridine ring is synthesized and attached to the triazine moiety.

  • Final coupling: : The intermediate products are then coupled under controlled conditions (temperature, solvents, catalysts) to form the final compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the lab-scale synthesis while ensuring process efficiency, safety, and environmental compliance. Continuous flow chemistry and automated synthesis platforms are often employed to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: : The presence of nitrogen and oxygen atoms in the structure makes it susceptible to oxidation reactions under specific conditions.

  • Reduction: : The compound can be reduced using common reducing agents like hydrogen or metal hydrides.

  • Substitution: : The triazine and pyridine rings can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituting reagents: : Halides, alkylating agents, acylating agents.

Major Products

The major products formed depend on the type of reaction and conditions used. For example:

  • Oxidation: : Formation of higher oxidation state compounds, such as N-oxides.

  • Reduction: : Formation of reduced derivatives with altered electronic properties.

  • Substitution: : Introduction of different functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide finds applications in various fields, including:

  • Chemistry: : As a building block for the synthesis of more complex organic molecules.

  • Biology: : Potential use as a biochemical probe due to its unique structure and reactivity.

  • Medicine: : Exploration of its pharmacological properties for drug development.

  • Industry: : Application in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound's mechanism of action is largely dependent on its molecular targets and pathways involved. Its structural features allow it to interact with specific enzymes or receptors, potentially inhibiting or modifying their activity. These interactions can lead to changes in cellular processes, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its combined triazine and pyridine structures. Similar compounds include:

  • N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: : Lacks the methyl group on the pyridine ring.

  • N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-ethyl-2-oxo-1,2-dihydropyridine-3-carboxamide: : Features an ethyl group instead of a methyl group.

These variations highlight the importance of the specific substitutions in determining the compound's properties and applications.

Properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O3/c1-21-7-2-3-11(15(21)24)14(23)18-6-8-22-16(25)12-9-10(17)4-5-13(12)19-20-22/h2-5,7,9H,6,8H2,1H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPNBIBXWPVFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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